molecular formula C24H34O7 B1248364 Adenanthin F

Adenanthin F

Cat. No. B1248364
M. Wt: 434.5 g/mol
InChI Key: MSSKMHWUFIWCPL-FHDAQICNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenanthin F is a natural product found in Isodon adenanthus with data available.

Scientific Research Applications

Obesity and Adipogenesis Inhibition

Adenanthin has shown potential in inhibiting adipogenesis and obesity development. A study by Hu et al. (2019) discovered that adenanthin inhibits adipogenesis in 3T3-L1 and mouse embryonic fibroblasts. It achieves this by delaying mitotic clonal expansion via G0/G1 cell cycle arrest and reducing C/EBPβ signaling. Additionally, adenanthin significantly reduced body weight and adipose tissue mass in mice on a high-fat diet, highlighting its potential as an obesity prevention agent (Hu et al., 2019).

Therapeutic Effects on Autoimmune Diseases

Adenanthin demonstrates therapeutic effects on experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. Yin et al. (2013) reported that adenanthin reduced inflammatory cell infiltration and demyelination in the central nervous system, alongside modulating immune responses and cytokine production. This effect is mediated through the inhibition of the NF-κB signaling pathway, suggesting adenanthin's potential in treating autoimmune disorders (Yin et al., 2013).

Cancer Cell Targeting

Adenanthin has been found to target peroxiredoxin I/II in hepatocellular carcinoma cells, leading to increased reactive oxygen species levels and cell death. Hou et al. (2014) demonstrated that silencing of these proteins enhances adenanthin's cytotoxic activity, suggesting its therapeutic significance in hepatocellular carcinoma (Hou et al., 2014).

Inhibition of Thioredoxin System

Adenanthin also targets proteins involved in disulfide bond regulation, including the thioredoxin-thioredoxin reductase system and protein disulfide isomerase. Muchowicz et al. (2014) found that adenanthin inhibits the activity of these systems, suggesting its potential application in diseases where aberrant activity of these enzymes is involved (Muchowicz et al., 2014).

Leukemia Cell Differentiation

Adenanthin induces differentiation in acute promyelocytic leukemia (APL) cells by targeting peroxiredoxins. Liu et al. (2012) reported that adenanthin elevates cellular H2O2, activating extracellular signal-regulated kinases and increasing transcription of CCAAT/enhancer-binding protein β, contributing to its differentiation-inducing effects (Liu et al., 2012).

properties

Product Name

Adenanthin F

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[(1R,2S,4R,6S,8S,9R,10S,11S,13S)-6-acetyloxy-8,11-dihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C24H34O7/c1-11-14-7-15(27)20-23(6)16(22(4,5)18(9-17(23)28)30-12(2)25)8-19(31-13(3)26)24(20,10-14)21(11)29/h14-20,27-28H,1,7-10H2,2-6H3/t14-,15+,16-,17+,18+,19+,20+,23+,24+/m1/s1

InChI Key

MSSKMHWUFIWCPL-FHDAQICNSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2[C@@]([C@H](C[C@@H](C2(C)C)OC(=O)C)O)([C@H]3[C@]14C[C@@H](C[C@@H]3O)C(=C)C4=O)C

Canonical SMILES

CC(=O)OC1CC2C(C(CC(C2(C3C14CC(CC3O)C(=C)C4=O)C)O)OC(=O)C)(C)C

synonyms

adenanthin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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